Chlorpheniramine is classified as a small organic molecule and falls under the broader category of organoheterocyclic compounds. Its specific classification includes:
The chemical formula for chlorpheniramine is , and it has a molecular weight of approximately 274.79 g/mol. The compound is often encountered in various salt forms, such as chlorpheniramine maleate, which has a molecular weight of 390.87 g/mol .
Chlorpheniramine can be synthesized through several methods, typically involving the reaction of appropriate aromatic amines with chlorinated compounds. The synthesis often involves:
The synthesis may utilize various reagents and conditions, including:
Chlorpheniramine features a complex molecular structure that can be represented as follows:
The molecular geometry reveals the presence of:
Chlorpheniramine undergoes several chemical reactions relevant to its pharmacological activity:
The metabolic pathways include:
Chlorpheniramine exerts its effects by blocking the histamine H1 receptors located on target cells involved in allergic responses.
The mechanism involves:
Research indicates that chlorpheniramine has a half-life ranging from 21 to 27 hours, allowing for sustained therapeutic effects when administered .
Chlorpheniramine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 274.79 g/mol |
Melting Point | Approximately 100 °C |
Solubility | Soluble in water (≥10.68 mg/mL) |
Appearance | Solid |
Storage Conditions | Store at -20 °C |
These properties influence its formulation and stability in pharmaceutical preparations .
Chlorpheniramine is widely used in both human and veterinary medicine due to its effectiveness in managing allergic symptoms. Its applications include:
Chlorphine (IUPAC name: 3-[1-[1-(4-chlorophenyl)ethyl]-4-piperidyl]-1H-benzimidazol-2-one) belongs to the piperidine benzimidazolone class of synthetic opioids, sharing a core scaffold with brorphine—the first identified compound in this subclass. Its molecular formula is C₂₀H₂₂ClN₃O, with a molecular weight of 355.9 g/mol and a monoisotopic mass of 356.1524 Da ([M+H]⁺) [2]. Structurally, Chlorphine features:
This molecular architecture falls within structural claims of a 1967 Janssen patent covering piperidine benzimidazolone derivatives, though Chlorphine itself remained largely unexplored until 2024 [1]. The 4-chlorophenyl substituent differentiates Chlorphine from its analogs: brorphine (bromophenyl), fluorphine (fluorophenyl), iodorphine (iodophenyl), and orphine (unsubstituted phenyl). This halogen variation significantly influences receptor affinity and pharmacological activity [1].
Table 2: Structural and Chemical Properties of Chlorphine
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₀H₂₂ClN₃O | High-resolution mass spectrometry |
Molecular Weight | 355.9 g/mol | Calculated |
[M+H]⁺ | 356.1524 | HRMS/Q-TOF |
IUPAC Name | 3-[1-[1-(4-chlorophenyl)ethyl]-4-piperidyl]-1H-benzimidazol-2-one | IUPAC nomenclature |
Appearance | White crystalline solid | Visual characterization |
Core Scaffold | Benzimidazol-2-one fused with piperidine | X-ray crystallography (analogs) |
The emergence of Chlorphine necessitates coordinated research efforts across three domains:
Pharmacological ProfilingIn vitro studies reveal Chlorphine exhibits nanomolar affinity for the μ-opioid receptor (MOR), with a binding affinity (Kᵢ) of 1.92 nM—significantly higher than morphine (Kᵢ = 47.7 nM) and comparable to fentanyl (Kᵢ = 1.98 nM) [1]. Functional assays demonstrate potent MOR activation via β-arrestin-2 (βarr2) and mini-Gαᵢ recruitment pathways. Chlorphine's in vivo potency was established through mouse antinociception tail-flick tests, showing 72% maximal possible effect at 1.5 mg/kg subcutaneous administration. Crucially, it produces dose-dependent respiratory depression—the primary risk factor for opioid fatalities—with effects persisting beyond 90 minutes post-administration [1]. These findings indicate higher intrinsic efficacy than early-generation benzimidazolone opioids like brorphine.
Analytical Detection ChallengesStandard immunoassay-based drug screens fail to detect Chlorphine due to structural dissimilarity with classical opioids. Confirmatory analysis requires advanced techniques:
Global Surveillance CoordinationThe UNODC Early Warning Advisory has prioritized Chlorphine within its 2025 monitoring framework due to detection in biological samples and drug materials across North America and Europe. Research imperatives include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7